molecular formula C6H12AuO6 B15286683 Gold acetate

Gold acetate

Cat. No.: B15286683
M. Wt: 377.12 g/mol
InChI Key: NERVDIDQKKAEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Gold(III) acetate can be synthesized through the reaction of gold(III) hydroxide with glacial acetic acid. The reaction is as follows :

Au(OH)3+3CH3COOHAu(CH3COO)3+3H2O\text{Au(OH)}_3 + 3\text{CH}_3\text{COOH} \rightarrow \text{Au(CH}_3\text{COO)}_3 + 3\text{H}_2\text{O} Au(OH)3​+3CH3​COOH→Au(CH3​COO)3​+3H2​O

In industrial settings, gold(III) acetate can also be prepared by dissolving gold(III) hydroxide in glacial acetic acid . Additionally, it can react with 2-(p-tolyl)pyridine in the presence of trifluoroacetic acid to form gold(III) trifluoroacetate .

Mechanism of Action

Gold(III) acetate exerts its effects primarily through the formation of gold nanoparticles, which act as catalysts in various reactions. In medical research, gold(III) complexes exhibit anticancer activities by targeting thioredoxin reductase and other thiol-rich proteins, leading to cell death via reactive oxygen species .

Comparison with Similar Compounds

Gold(III) acetate is unique due to its ability to decompose into gold nanoparticles, which are highly effective catalysts. Similar compounds include:

Gold(III) acetate stands out due to its specific decomposition properties and effectiveness in nanoparticle synthesis.

Properties

Molecular Formula

C6H12AuO6

Molecular Weight

377.12 g/mol

IUPAC Name

acetic acid;gold

InChI

InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

NERVDIDQKKAEHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Au]

Origin of Product

United States

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